molecular formula C7H10O3 B125335 Ethyl 3-methyl-4-oxocrotonate CAS No. 62054-49-3

Ethyl 3-methyl-4-oxocrotonate

Cat. No. B125335
CAS RN: 62054-49-3
M. Wt: 142.15 g/mol
InChI Key: YLFXEUMFBVGYEL-GQCTYLIASA-N
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Description

Ethyl 3-methyl-4-oxocrotonate, also known as Ethyl trans-γ-oxosenecioate or Ethyl trans-3-methyl-4-oxo-2-butenoate, is a chemical compound with the empirical formula C7H10O3 . It has a molecular weight of 142.15 . This compound is a derivative of monoenoic and trienoic analogs of Sorbic Acid and has antifungal activity .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-4-oxocrotonate is a light yellow oil . It has a refractive index of n20/D 1.461 . The boiling point of this compound is between 195-202 °C , and it has a density of 1.044 g/mL at 20 °C . This compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

NMR Spectroscopy Studies

Ethyl 3-methyl-4-oxocrotonate has been studied for its unique properties in NMR spectroscopy. In a systematic study, long-range correlations were observed in the HMBC spectra of a series of ethyl esters related to ethyl 3-methyl-4-oxocrotonate, highlighting unusual correlations between methyl protons and carbonyl groups (Araya-Maturana et al., 2005).

Synthesis of Novel Compounds

Ethyl 3-methyl-4-oxocrotonate has been utilized in the synthesis of novel compounds. For example, it was used in the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives with potential antimicrobial properties (Tiwari et al., 2018).

Analytical Applications

It has been involved in the development of analytical techniques, such as liquid chromatography with electrochemical detection for determining various compounds, demonstrating its utility in sensitive detection methods (Galeano-Díaz et al., 2000).

Chemical Synthesis

Ethyl 3-methyl-4-oxocrotonate plays a role in chemical synthesis. For instance, it acts as a 1,4-dipole synthon in phosphine-catalyzed annulations, leading to the formation of tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu et al., 2003).

Reactions with Other Compounds

Studies have explored its reactions with various compounds. For example, its reaction with diethyl malonate and other compounds was investigated, providing insights into the potential pathways and products in organic chemistry (Kato et al., 1978).

Role in Enzyme Assays

Ethyl 3-methyl-4-oxocrotonate has been used in enzyme assay studies. For instance, it was a part of the synthesis of a compound used to investigate the activity in the methyl coenzyme M reductase system, a crucial enzyme in certain biological processes (Gunsalus et al., 1978).

properties

IUPAC Name

ethyl (E)-3-methyl-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFXEUMFBVGYEL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-oxocrotonate

CAS RN

62054-49-3, 41891-38-7
Record name Ethyl (2E)-3-methyl-4-oxo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62054-49-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-4-oxo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041891387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methyl-4-oxo-but-2-enoic acid ethylester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl (2E)-3-methyl-4-oxobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl 3-methyl-4-oxo-2-butenoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
CP Sar, J Jekő, K Hideg - Synthesis, 2003 - thieme-connect.com
… (5d) and ethyl 3-methyl-4-oxocrotonate (5g) giving 2-alkenyl nitrones 8d and 8g. … with 4-chlorobenzaldehyde (5b) or ethyl 3-methyl-4-oxocrotonate (5g) and regioselectively reacted with …
Number of citations: 12 www.thieme-connect.com
B Yan, JL Spudich, P Mazur, S Vunnam… - Journal of Biological …, 1995 - ASBMB
… ) and ethyl 3-methyl-4-oxobutanoate; the latter was obtained by catalytic reduction of ethyl 3-methyl-4-oxocrotonate (Fluka Chemical Co.). Diisobutylaluminum hydride reduction of the …
Number of citations: 71 www.jbc.org
AR Probe - scholarlypublications …
… from commercially available β-ionone 1 and ethyl 3-methyl-4-oxocrotonate 6 (Scheme 3.1). … was synthesised from commercially available ethyl 3-methyl-4-oxocrotonate 6 as follows. …
E Reynaud, G Aydemir, R Rühl… - Journal of agricultural …, 2011 - ACS Publications
… Manganese dioxide, potassium tert-butoxide, sodium methoxide, ammonium formate, triphenylphosphine, sodium, 3 Å molecular sieves, and ethyl 3-methyl-4-oxocrotonate were …
Number of citations: 38 pubs.acs.org
I Sánchez‐Moreno, L Iturrate… - Advanced Synthesis …, 2009 - Wiley Online Library
… Interestingly, ethyl 3-methyl-4-oxocrotonate (3l) was efficiently accepted as substrate by RAMA in the context of this multienzyme system. Therefore, we focused on the study of the …
Number of citations: 35 onlinelibrary.wiley.com
X Gao, DG Hall, M Deligny, A Favre… - … A European Journal, 2006 - Wiley Online Library
… hetero-Diels–Alder cycloadduct 20 and ethyl 3-methyl-4-oxocrotonate 21 (0.570 g, 4.00 mmol… After filtration and concentration in vacuo to evaporate ether, ethyl 3-methyl-4-oxocrotonate …
PS Grant, MA Brimble, DP Furkert - Chemistry–An Asian …, 2019 - Wiley Online Library
… Diene 8 a (40 mg, 0.16 mmol) was added to a solution of ethyl 3-methyl-4-oxocrotonate (44 μL, 0.33 mmol) and Sc(OTf) 3 (16 mg, 20 mol %) in CH 2 Cl 2 at −78 C. The resultant mixture …
Number of citations: 4 onlinelibrary.wiley.com
M Carail, P Goupy, E Reynaud, O Dangles… - Carotenoid cleavage …, 2013 - ACS Publications
… For the synthesis of the apo-14′-lycopenoids, product 13, was obtained in a four-step pathway from ethyl 3-methyl-4-oxocrotonate 9 (20): (i) protection of the aldehyde group of 9, (ii) …
Number of citations: 5 pubs.acs.org
STA Koenders, LS Wijaya, MN Erkelens… - ACS Central …, 2019 - ACS Publications
… from commercially available β-ionone 1 and ethyl 3-methyl-4-oxocrotonate 6 (Figure 1d). … was made from commercially available ethyl 3-methyl-4-oxocrotonate 6 as follows. Treatment …
Number of citations: 16 pubs.acs.org
DY Zheng, T Zhang, R Bai, M Li, R Wang, Y Gu - Green Chemistry, 2023 - pubs.rsc.org
… In route B, an expensive compound, ethyl 3-methyl-4-oxocrotonate, was used as the precursor and the diazo intermediate was an explosive reagent. This method for synthesizing 3a …
Number of citations: 1 pubs.rsc.org

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